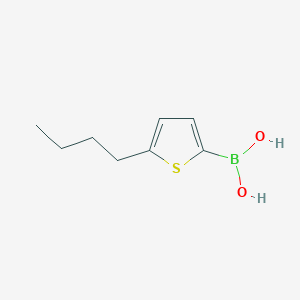
1-Iodo-3-nitro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Iodo-3-nitro-2-(trifluoromethoxy)benzene, also known as 1-iodo-3-nitro-2-(trifluoromethoxy)benzene or ITNB, is an organofluorine compound that has been of increasing interest in scientific research due to its unique properties. ITNB has been studied for its ability to act as a fluorinating agent, its potential applications in synthetic organic chemistry, and its potential to be used as a fluorescent label in biochemistry and physiology.
Applications De Recherche Scientifique
ITNB has been studied for its ability to act as a fluorinating agent, its potential applications in synthetic organic chemistry, and its potential to be used as a fluorescent label in biochemistry and physiology. As a fluorinating agent, ITNB can be used to introduce fluorine atoms into organic molecules, which can increase the stability and solubility of the molecules. ITNB has also been studied for its potential to be used as a fluorescent label in biochemistry and physiology. Fluorescent labels can be used to track the movement and interaction of molecules in a cell, which can help researchers to better understand the biochemical and physiological processes that occur in a cell.
Mécanisme D'action
ITNB acts as a fluorinating agent by forming a strong covalent bond between the fluorine atom and the organic molecule. This bond is formed by the addition of the fluorine atom to the carbon atom of the organic molecule, resulting in a fluorinated carbon-carbon bond. This bond is highly stable and can resist degradation by enzymes and other molecules in the cell.
Biochemical and Physiological Effects
ITNB has been studied for its potential to be used as a fluorescent label in biochemistry and physiology. Fluorescent labels can be used to track the movement and interaction of molecules in a cell, which can help researchers to better understand the biochemical and physiological processes that occur in a cell. In addition, ITNB has been studied for its potential to be used as a drug target. For example, ITNB has been studied for its ability to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ITNB in lab experiments is its ability to act as a fluorinating agent, which can increase the stability and solubility of organic molecules. In addition, ITNB can be used as a fluorescent label, which can help researchers to better understand the biochemical and physiological processes that occur in a cell. One of the main limitations of using ITNB in lab experiments is its potential to be toxic to cells, which can lead to cell death or other adverse effects.
Orientations Futures
The potential future directions for research on ITNB include further investigation into its potential to be used as a drug target, its potential to be used as a fluorescent label in biochemistry and physiology, and its potential applications in synthetic organic chemistry. Additionally, further research could be done to investigate the toxicity of ITNB and to develop methods to reduce its toxicity. Finally, further research could be done to investigate the potential of ITNB to be used as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
1-iodo-3-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-4(11)2-1-3-5(6)12(13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPVBKGKYRVVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-nitro-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)



![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)

![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)
![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)


